JNJ-64619178 (Onametostat) is a potent, selective, small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). [, , , ] PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA repair. [, ] JNJ-64619178 acts by binding to the S-adenosylmethionine (SAM) binding pocket of PRMT5, thereby inhibiting its enzymatic activity. [, ] This inhibition leads to a decrease in symmetric dimethylarginine (SDMA) levels, disrupting downstream cellular processes. [, ]
JNJ-64619178 is a selective and potent inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in the methylation of arginine residues on various proteins, influencing numerous cellular processes including gene expression, signal transduction, and splicing. This compound is currently under investigation for its therapeutic potential in treating advanced malignant solid tumors and non-Hodgkin lymphomas. The primary focus of clinical studies has been to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with treatment-refractory cancers .
JNJ-64619178 was developed as part of a broader effort to target PRMT5 for cancer therapy. It belongs to a class of small-molecule inhibitors specifically designed to disrupt the enzymatic activity of PRMT5, which has been implicated in oncogenesis due to its role in regulating the expression of oncogenes and tumor suppressor genes . The compound's development is supported by various studies that explore its binding affinity, mechanism of action, and potential clinical applications .
The synthesis of JNJ-64619178 involves several chemical reactions that utilize advanced organic synthesis techniques. Key methods include:
These methods highlight the compound's complex synthetic pathway, emphasizing the need for precision in each step to achieve the target molecular structure.
The molecular structure of JNJ-64619178 is characterized by its unique arrangement that allows for effective binding to the active site of PRMT5. The compound's structure includes:
Crystallographic studies have provided detailed insights into the binding interactions between JNJ-64619178 and PRMT5, revealing critical contacts that stabilize the inhibitor-enzyme complex . The refined structure has been deposited in the Protein Data Bank under accession code PDB=6RLQ.
JNJ-64619178 undergoes specific chemical reactions that facilitate its function as an inhibitor. These include:
These reactions underscore the compound's potential effectiveness in disrupting PRMT5-mediated signaling pathways relevant in cancer biology.
The mechanism by which JNJ-64619178 exerts its effects involves several key processes:
These mechanisms illustrate how JNJ-64619178 can disrupt cancer cell proliferation through targeted inhibition of a critical regulatory enzyme.
JNJ-64619178 possesses several notable physical and chemical properties:
These properties are crucial for determining appropriate dosing regimens and formulation strategies for clinical use.
JNJ-64619178 is primarily being explored for its applications in oncology. Its potential uses include:
The ongoing research into JNJ-64619178 aims to better understand its therapeutic window, optimal dosing strategies, and potential biomarkers for patient selection in future clinical trials .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3